molecular formula C7H13NO3 B576807 (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid CAS No. 13500-55-5

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid

Cat. No.: B576807
CAS No.: 13500-55-5
M. Wt: 159.185
InChI Key: UGNGLHKEESUVLW-RITPCOANSA-N
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Description

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is a chiral amino acid derivative with a pyrrolidine ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug design and protein engineering. The presence of both an ethoxy group and a carboxylic acid group in its structure allows for unique interactions with biological molecules, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as L-proline or its derivatives.

    Protection of Functional Groups: The amino and carboxyl groups of the starting material are protected using suitable protecting groups to prevent unwanted reactions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, often using ethyl iodide or ethyl bromide in the presence of a base like sodium hydride.

    Cyclization: The protected intermediate undergoes cyclization to form the pyrrolidine ring structure.

    Deprotection: The protecting groups are removed to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity. Enzymatic methods may also be employed to enhance the enantioselectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of protein folding and stability due to its ability to induce specific conformations in peptides and proteins.

    Medicine: Investigated for its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

    (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of an ethoxy group.

    (2S,4R)-4-Methylproline: Contains a methyl group instead of an ethoxy group.

    (2S,4R)-4-Fluoroproline: Contains a fluorine atom instead of an ethoxy group.

Uniqueness: (2S,4R)-4-Ethoxypyrrolidine-2-carboxylic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the ethoxy group plays a crucial role in the compound’s activity and interactions.

Properties

IUPAC Name

(2S,4R)-4-ethoxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-11-5-3-6(7(9)10)8-4-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNGLHKEESUVLW-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1C[C@H](NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309432
Record name L-Proline, 4-ethoxy-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13500-55-5
Record name L-Proline, 4-ethoxy-, trans-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13500-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Proline, 4-ethoxy-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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